1-(Thiophen-2-yl)piperazin-2-one

Übersicht

Beschreibung

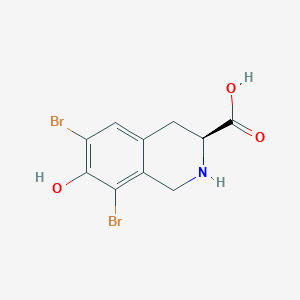

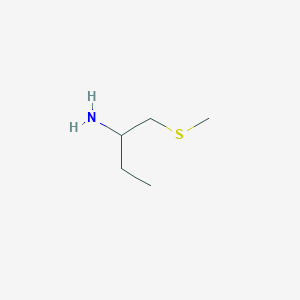

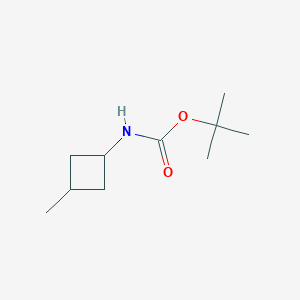

“1-(Thiophen-2-yl)piperazin-2-one” is a chemical compound with the molecular formula C8H10N2OS . It is a compound that has been used in various research and development contexts .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by its InChI code: 1S/C8H11N2OS/c11-7-6-9-3-4-10(7)8-2-1-5-12-8/h1-2,5,9,12H,3-4,6H2 . The compound has a molecular weight of 183.25 .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 182.24 . It should be stored in a dark place, sealed in dry conditions, and at room temperature .Wissenschaftliche Forschungsanwendungen

Allosteric Enhancers of A1 Adenosine Receptor

Compounds related to 1-(Thiophen-2-yl)piperazin-2-one have been investigated for their potential as allosteric enhancers of the A1 adenosine receptor. Specifically, derivatives of this chemical structure have been synthesized and evaluated, showing that the nature of substituents significantly influences their activity. Among these, certain derivatives demonstrated high allosteric enhancer activity in binding and functional studies, highlighting their potential in therapeutic applications targeting the A1 adenosine receptor (Romagnoli et al., 2008).

Anticancer and Antibacterial Activities

Novel thiophene-2-carboxaldehyde derivatives have shown promising antibacterial and antifungal activities. These compounds exhibit less toxicity and have been characterized for their binding to carrier proteins such as Human Serum Albumin (HSA), providing insights into their pharmacokinetic mechanisms and potential as anticancer agents. Optical spectroscopic studies, along with molecular docking, have been utilized to explore their interactions, revealing their potential in treating various bacterial and fungal infections as well as cancer (Shareef et al., 2016).

Antimycobacterial Agents

A series of novel compounds coupling morpholine, thiomorpholine, and N-substituted piperazines with 2-(thiophen-2-yl)dihydroquinolines has been synthesized, leading to derivatives with potent antimycobacterial activity against Mycobacterium tuberculosis. These compounds, characterized by their NMR and mass spectral analysis, have shown promising results in vitro, with two derivatives identified as highly potent antitubercular agents, emphasizing their potential role in tuberculosis treatment (Marvadi et al., 2019).

Anti-Bone Cancer Activity and Molecular Docking Investigations

Heterocyclic compounds synthesized from this compound derivatives have been explored for their anti-bone cancer activities. Through a multistep synthesis, these compounds have been evaluated against human bone cancer cell lines, showing significant efficacy. Molecular docking studies have further been conducted to assess their potential antiviral activity, providing a foundation for their use in bone cancer treatment and possibly in antiviral therapies (Lv et al., 2019).

Antidiabetic Potential

The molecular association between this compound derivatives and 2-hydroxypropyl-β-cyclodextrin has been studied for its antidiabetic potential. This association has led to improved solubility of the compounds, with in vitro biological evaluations confirming their activity. These findings suggest a promising avenue for improving the pharmacological profiles of antidiabetic compounds through molecular associations (Devine et al., 2020).

Safety and Hazards

The safety information for “1-(Thiophen-2-yl)piperazin-2-one” indicates that it should be handled with care. The compound has been classified as dangerous, with hazard statements including H302, H315, H318, and H335 . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

Wirkmechanismus

Target of Action

Similar compounds have been shown to have affinity for serotoninergic 5-ht 1a receptors , suggesting that 1-(Thiophen-2-yl)piperazin-2-one may also interact with these receptors. The 5-HT 1A receptor is a subtype of the serotonin receptor, which plays a role in various biological and neurological processes such as anxiety, appetite, mood, sleep, and thermoregulation .

Mode of Action

If it does indeed interact with 5-ht 1a receptors, it may do so by mimicking the natural ligand, serotonin, leading to changes in intracellular signaling .

Biochemical Pathways

If it acts on 5-ht 1a receptors, it could potentially influence the serotonin system and downstream effects such as mood regulation .

Result of Action

If it acts on 5-HT 1A receptors, it could potentially modulate serotonin signaling, leading to changes in mood and other physiological processes .

Eigenschaften

IUPAC Name |

1-thiophen-2-ylpiperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c11-7-6-9-3-4-10(7)8-2-1-5-12-8/h1-2,5,9H,3-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLNHQZRIQWJUKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![D-Glucitol, 1,5-anhydro-1-C-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-, 2,3,4,6-tetrakis(2,2-dimethylpropanoate), (1S)-](/img/structure/B3229231.png)

![3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid](/img/structure/B3229248.png)

![Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate](/img/structure/B3229273.png)

![(2R,3R,4S,5R)-2-[(Benzoyloxy)methyl]-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-4-fluorooxolan-3-yl benzoate](/img/structure/B3229284.png)